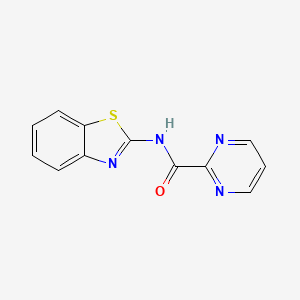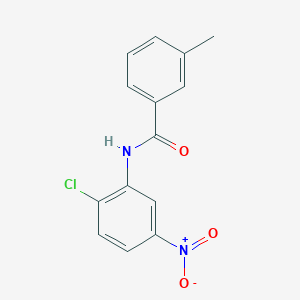![molecular formula C18H22N2O2S B5538949 4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)
4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole" is part of a class of chemicals that involve sophisticated organic synthesis methods and analyses to understand its structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from basic heterocyclic scaffolds such as thiazole derivatives. These processes often utilize base-catalyzed transformations and condensation reactions with various reagents to introduce different substituents and functional groups, crucial for the compound's biological and chemical properties (Sápi et al., 1997).
Molecular Structure Analysis
The molecular structure of thiazole-based compounds is determined using crystallography and quantum chemical computations. These analyses provide insights into the compound's crystal system, space group, and molecular interactions within the crystal. Hirshfeld surface analysis and DFT calculations are crucial for understanding the molecular orbital energies and electrostatic potential maps, which are indicative of the compound's reactivity and interaction capabilities (Akhileshwari et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving thiazole-based compounds are diverse, including base-promoted annulations, cyclizations, and condensations with various reagents leading to a wide array of derivatives with potential biological activities. These reactions are pivotal in exploring the chemical space around the thiazole core for applications in medicinal chemistry and materials science (Jaiswal et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence emission and solubility, are significantly influenced by their structural modifications. For instance, alkylation reactions can shift the fluorescence emission, making these compounds suitable for various applications, including as fluorescent markers or in electronic devices (Täuscher et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different organic and inorganic reagents, are determined by the functional groups present in the molecule. Studies involving the synthesis of derivatives and their subsequent biological evaluation highlight the versatility of thiazole compounds in synthesizing biologically active molecules with potential antimicrobial, anti-inflammatory, and antitubercular activities (Patel et al., 2008).
Applications De Recherche Scientifique
Orally Active Beta-Lactam Inhibitors
Research has demonstrated the potential of beta-lactam derivatives, including those related to the specified chemical structure, as orally active inhibitors targeting human leukocyte elastase (HLE). These inhibitors have been explored for their effects in models of HLE-induced lung damage, with variations in the C-4 substituent impacting in vivo activity significantly. The most potent compounds demonstrated oral activity through a lung hemorrhage assay, indicating their therapeutic potential without pharmacological concerns associated with their metabolites, such as 4-hydroxybenzoic acid and 4-hydroxyphenylacetic acid ethers (Hagmann et al., 1993).
Antimicrobial Activities of Thiazoles
The synthesis of thiazoles and their derivatives has been explored for their antimicrobial properties. A study focused on the reactivity of ethoxy carbonyl methylene thiazol-4-one with acetophenone, leading to various derivatives that exhibited antimicrobial activity against bacterial and fungal isolates. This research underscores the potential of thiazole derivatives in developing antimicrobial agents (Wardkhan et al., 2008).
Calcium Antagonists with Antioxidant Activity
Investigations into thiazolidinone derivatives have revealed their dual functionality as calcium antagonists and antioxidants. One study synthesized a novel series of compounds demonstrating both calcium overload inhibition and antioxidant activity, highlighting their potential in treating conditions associated with calcium dysregulation and oxidative stress (Kato et al., 1999).
Synthesis and Activity of Beta-Lactam Antibiotics
Research on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids has shown significant activity against Gram-negative bacteria, highlighting the potential of these compounds as heteroatom-activated beta-lactam antibiotics. This area of study provides insights into the design and efficacy of new antibacterial agents (Woulfe & Miller, 1985).
Crystal Structure Characterization of Thiazole Derivatives
The synthesis and structural analysis of thiazole derivatives, such as Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, have been conducted to understand their crystal structure, Hirshfeld surface analysis, and quantum chemical computations. These studies are crucial for the development of compounds with desired chemical and physical properties for various applications (Akhileshwari et al., 2021).
Propriétés
IUPAC Name |
[3-(3-ethylphenoxy)azetidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-6-17-19-16(12-23-17)18(21)20-10-15(11-20)22-14-8-5-7-13(4-2)9-14/h5,7-9,12,15H,3-4,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDWNVIARHGJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CC(C2)OC3=CC=CC(=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(3-Ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)



![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)